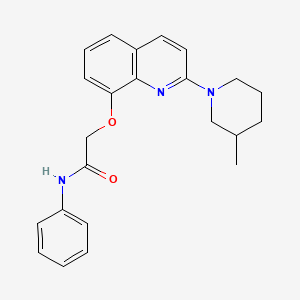
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide is a complex organic compound that features a quinoline core, a piperidine ring, and a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoline core, followed by the introduction of the piperidine ring and the phenylacetamide group. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.
科学的研究の応用
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core and may have similar pharmacological properties.
Piperidine derivatives: These compounds feature the piperidine ring and can exhibit similar biological activities.
Phenylacetamide derivatives: These compounds contain the phenylacetamide moiety and may have comparable chemical reactivity.
Uniqueness
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide is unique due to its combination of structural features, which confer specific chemical and biological properties
生物活性
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide is a complex organic compound characterized by a quinoline core, a piperidine ring, and a phenylacetamide moiety. Its molecular formula is C25H29N3O2, with a molecular weight of approximately 403.5 g/mol. The compound's unique structural features suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research.
Pharmacological Potential
Research on similar compounds suggests that this compound may exhibit significant pharmacological activities, including:
- Antimicrobial Properties : Compounds with similar quinoline structures have been documented to possess antimicrobial activity.
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the structural and biological characteristics of compounds related to this compound:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-(phenylthio)acetamide | C_{17}H_{20}N_{2}OS | Contains sulfur linkage; potential for different biological activity |
| 3-Methylquinolin-8-ol | C_{10}H_{9}N | Known for antimicrobial properties |
| N-(4-methoxyphenyl)-2-(morpholino)acetamide | C_{17}H_{20}N_{2}O | Features a morpholine ring; potential central nervous system activity |
The uniqueness of this compound lies in its combination of functionalities, which may enhance binding affinity to biological targets compared to simpler analogs.
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following findings from related compounds provide insights into its potential:
- Anti-inflammatory Activity : Similar quinoline derivatives have shown potent anti-inflammatory effects in various animal models. For instance, compounds exhibiting low cytotoxicity alongside strong anti-inflammatory activity have been highlighted as promising candidates for drug development .
- Enzyme Inhibition : Studies indicate that quinoline-based compounds can inhibit key enzymes involved in metabolic pathways. This suggests that this compound may also act as an enzyme inhibitor, contributing to its biological effects.
- Antimicrobial Effects : Quinoline derivatives have been linked to antimicrobial properties, which could be relevant for the development of new antibiotics or treatments for infections .
特性
IUPAC Name |
2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-7-6-14-26(15-17)21-13-12-18-8-5-11-20(23(18)25-21)28-16-22(27)24-19-9-3-2-4-10-19/h2-5,8-13,17H,6-7,14-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZAHAUWENTICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














